![molecular formula C20H27ClN4O4S B6480933 N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride CAS No. 1216913-59-5](/img/structure/B6480933.png)

N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

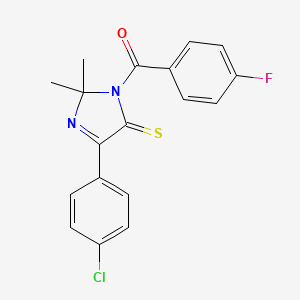

This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone group (2,5-dioxopyrrolidin-1-yl), a benzothiazole group (4-ethoxy-1,3-benzothiazol-2-yl), and a dimethylamino propyl group (3-(dimethylamino)propyl). These groups could confer various properties to the molecule, depending on their arrangement and the overall structure of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and pyrrolidinone rings suggests that the compound could have a rigid, planar structure in part of the molecule. The dimethylamino propyl group could add some flexibility to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could be hydrolyzed under acidic or basic conditions. The benzothiazole ring might undergo electrophilic aromatic substitution. The ether group is generally quite stable but could be cleaved under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of polar functional groups like the amide could make it somewhat soluble in polar solvents. The benzothiazole ring could contribute to UV-visible absorption .作用机制

Target of Action

The primary target of F2019-1241, also known as DA-1241, is the G-Protein-Coupled Receptor 119 (GPR119) . GPR119 is a receptor that plays a significant role in metabolic processes and is expressed in various tissues, including the pancreas and gastrointestinal tract.

Mode of Action

F2019-1241 acts as an agonist to the GPR119 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the GPR119 receptor, F2019-1241 stimulates the receptor’s activity, leading to various downstream effects.

Biochemical Pathways

The activation of the GPR119 receptor by F2019-1241 leads to a cascade of biochemical reactions. These reactions result in the production of cyclic adenosine monophosphate (cAMP), a messenger molecule that plays a crucial role in many biological processes, including the regulation of metabolism .

Pharmacokinetics

The pharmacokinetic properties of F2019-1241 are currently under investigation. It is known that the compound is being tested in clinical trials for its efficacy and safety .

Result of Action

The activation of the GPR119 receptor by F2019-1241 has shown promising results in pre-clinical and clinical studies. It has demonstrated reduced hepatic steatosis, hepatic inflammation, and liver fibrosis, while also improving glucose control . These effects suggest that F2019-1241 could be a potential treatment for metabolic dysfunction-associated steatohepatitis (MASH) and nonalcoholic steatohepatitis (NASH).

未来方向

属性

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O4S.ClH/c1-4-28-14-7-5-8-15-19(14)21-20(29-15)23(12-6-11-22(2)3)18(27)13-24-16(25)9-10-17(24)26;/h5,7-8H,4,6,9-13H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDFPHUKHXTLNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)CN3C(=O)CCC3=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480856.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480881.png)

![N-[3-(dimethylamino)propyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B6480888.png)

![N-[3-(dimethylamino)propyl]-3,4-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480895.png)

![N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B6480902.png)

![2-chloro-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480908.png)

![N-[3-(dimethylamino)propyl]-3-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480916.png)

![N-[3-(dimethylamino)propyl]-4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride](/img/structure/B6480918.png)

![N-[3-(dimethylamino)propyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B6480928.png)

![N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide hydrochloride](/img/structure/B6480939.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride](/img/structure/B6480940.png)

![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)

![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)